1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its structure comprises a chlorobenzyl group, a nicotinoyl moiety, and a piperidinylmethyl urea core, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile, such as piperidine, under basic conditions to form the 4-chlorobenzyl-piperidine intermediate.
Nicotinoyl Derivative Formation: The intermediate is then reacted with 2-(methylthio)nicotinic acid or its derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the nicotinoyl-piperidine intermediate.
Urea Formation: Finally, the nicotinoyl-piperidine intermediate is treated with an isocyanate or a urea derivative under controlled conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific receptors or enzymes.
Pharmacology: Investigation of its biological activity and potential therapeutic effects in various disease models.
Materials Science: Utilization in the synthesis of novel materials with unique properties for applications in electronics or catalysis.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-4-piperidinylmethanol: Shares the chlorobenzyl and piperidinyl moieties but differs in the functional groups attached to the piperidine ring.
1-(4-Chlorobenzyl)-4-piperidinylmethanol: Another similar compound with a different substitution pattern on the piperidine ring.
Uniqueness
1-(4-Chlorobenzyl)-3-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)urea is unique due to the presence of the nicotinoyl and methylthio groups, which confer distinct chemical properties and potential biological activities compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S/c1-29-19-18(3-2-10-23-19)20(27)26-11-8-16(9-12-26)14-25-21(28)24-13-15-4-6-17(22)7-5-15/h2-7,10,16H,8-9,11-14H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBBPEYOCUCXAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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